molecular formula C21H25N3O3S B4369884 N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide CAS No. 1174886-98-6

N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

Cat. No. B4369884
M. Wt: 399.5 g/mol
InChI Key: COWMZHBMMOSZRL-UHFFFAOYSA-N
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Description

N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide, commonly known as BEPM, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEPM is a small molecule that can be synthesized in the laboratory using specific chemical reactions.

Mechanism Of Action

The mechanism of action of BEPM is not fully understood. However, it is believed to exert its pharmacological effects by targeting specific molecular pathways. BEPM has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and viral replication.

Biochemical And Physiological Effects

BEPM has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and exhibit antiviral activity. Additionally, BEPM has been found to have low toxicity and high selectivity towards cancer cells.

Advantages And Limitations For Lab Experiments

BEPM has several advantages for lab experiments. It is a small molecule that can be easily synthesized in the laboratory. It has been found to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, BEPM has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, the mechanism of action of BEPM is not fully understood, which can make it challenging to study its pharmacological effects.

Future Directions

There are several future directions for BEPM research. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to study the structure-activity relationship of BEPM and its analogs to identify more potent and selective compounds. Additionally, the development of novel drug delivery systems can improve the bioavailability and pharmacokinetics of BEPM, making it a more effective therapeutic agent.
Conclusion:
In conclusion, BEPM is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. It can be synthesized in the laboratory using specific chemical reactions. BEPM has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. It has low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, the mechanism of action of BEPM is not fully understood, which can make it challenging to study its pharmacological effects. There are several future directions for BEPM research, including investigating its potential therapeutic applications in other diseases and studying the structure-activity relationship of BEPM and its analogs.

Scientific Research Applications

BEPM has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. BEPM has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenes. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, BEPM has been found to exhibit antiviral activity against the influenza virus.

properties

IUPAC Name

N-benzyl-4-ethoxy-N-[(2-ethylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-3-24-19(14-15-22-24)17-23(16-18-8-6-5-7-9-18)28(25,26)21-12-10-20(11-13-21)27-4-2/h5-15H,3-4,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWMZHBMMOSZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136715
Record name 4-Ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(phenylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

CAS RN

1174886-98-6
Record name 4-Ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(phenylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174886-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(phenylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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